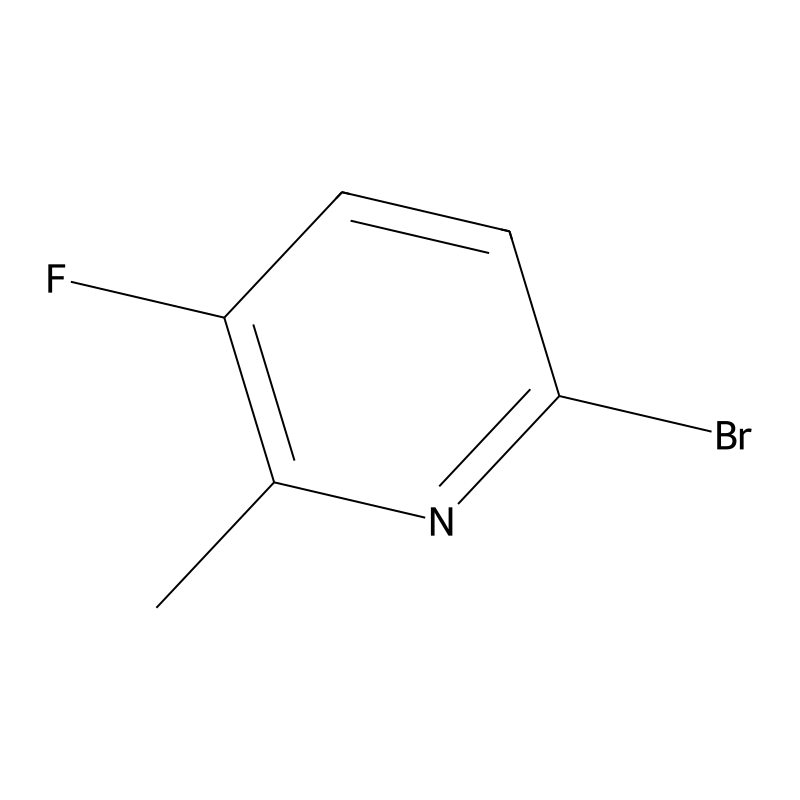

2-Bromo-5-fluoro-6-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Bromo-5-fluoro-6-methylpyridine is a heterocyclic compound, meaning it contains a ring of atoms that includes at least one atom other than carbon. In the case of 2-bromo-5-fluoro-6-methylpyridine, the ring is a pyridine ring, consisting of five carbon atoms and one nitrogen atom. Substituent groups, including a bromine atom (Br), a fluorine atom (F), and a methyl group (CH₃), are attached to the pyridine ring at specific positions as denoted by the numbers (2, 5, and 6).

Potential Applications:

While there is no published scientific research directly exploring the applications of 2-bromo-5-fluoro-6-methylpyridine, its chemical structure suggests potential applications in various research fields:

Medicinal Chemistry

The presence of the bromine and fluorine atoms, along with the methyl group, introduces diverse functionalities that could be beneficial for drug design. These functionalities can influence factors like binding affinity, lipophilicity, and metabolic stability, all crucial aspects in developing new drugs .

Material Science

Pyridine derivatives, including 2-bromo-5-fluoro-6-methylpyridine, have been explored for their potential applications in developing new materials with specific properties. For instance, some pyridine derivatives exhibit interesting photophysical properties, making them potentially useful in organic light-emitting diodes (OLEDs) .

Organic Chemistry

The presence of reactive groups like the bromine atom can make 2-bromo-5-fluoro-6-methylpyridine a valuable building block for further synthetic transformations. Organic chemists can utilize this compound as a starting material to synthesize more complex molecules with desired functionalities .

2-Bromo-5-fluoro-6-methylpyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 6-position. Its molecular formula is C₆H₄BrFN, with a molecular weight of approximately 190.01 g/mol . This compound is recognized for its unique structural features, which contribute to its reactivity and potential applications in various fields.

There is no current information available on the mechanism of action of 2-Bromo-5-fluoro-6-methylpyridine in biological systems.

- Halogenated Compounds: Bromine is a moderate irritant, and the compound should be handled with gloves and proper ventilation [].

- Fluorinated Compounds: While the fluorine atom itself might not be highly reactive, some fluorinated compounds can decompose to release toxic products. It is advisable to handle the compound with care until specific safety data becomes available.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.

- Friedel-Crafts Reactions: It can participate in Friedel-Crafts acylation or alkylation due to the presence of the aromatic pyridine ring.

- Reduction Reactions: The bromo and fluoro substituents can be reduced to corresponding amines or hydrocarbons under suitable conditions .

2-Bromo-5-fluoro-6-methylpyridine exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism . Furthermore, its potential cytotoxic effects warrant investigation for pharmaceutical applications.

Synthesis of 2-Bromo-5-fluoro-6-methylpyridine can be achieved through various methods:

- Halogenation of Pyridine Derivatives: Starting from 5-fluoro-6-methylpyridine, bromination can be performed using bromine or N-bromosuccinimide (NBS) in suitable solvents.

- Direct Fluorination: The introduction of fluorine can be achieved via electrophilic fluorination techniques using reagents such as Selectfluor.

- Multi-step Synthesis: Starting from simpler pyridine derivatives, a series of steps involving alkylation and halogenation can yield the desired compound .

2-Bromo-5-fluoro-6-methylpyridine serves as an important building block in organic synthesis. Its applications include:

- Pharmaceuticals: Used in the development of various drugs due to its ability to modify biological activity.

- Agrochemicals: Acts as an intermediate in the synthesis of herbicides and pesticides.

- Dyes and Pigments: Utilized in the formulation of colorants due to its stable aromatic structure .

Studies have shown that 2-Bromo-5-fluoro-6-methylpyridine interacts with specific biological targets, particularly cytochrome P450 enzymes. Its inhibitory effect on CYP1A2 suggests potential implications for drug-drug interactions and metabolic pathways in pharmacology . Further research is needed to elucidate its full interaction profile and potential side effects.

Several compounds share structural similarities with 2-Bromo-5-fluoro-6-methylpyridine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3-Amino-2-bromo-5-fluoropyridine | 884495-03-8 | 0.79 |

| 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 | 0.79 |

| 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | 0.76 |

| 2-Bromo-5-fluoro-3-methylpyridine | 38186-85-5 | 0.75 |

These compounds are distinguished by variations in their substituents, affecting their reactivity and biological properties. The presence of different halogens or functional groups leads to unique chemical behaviors and potential applications in synthetic chemistry and pharmacology .

2-Bromo-5-fluoro-6-methylpyridine (CAS No. 374633-38-2) is a halogenated heterocyclic aromatic compound with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol. Its systematic IUPAC name reflects the substituents on the pyridine ring: a bromine atom at position 2, a fluorine atom at position 5, and a methyl group at position 6. Common synonyms include 6-bromo-3-fluoro-2-methylpyridine and 5-fluoro-6-methyl-2-bromopyridine, highlighting variations in numbering conventions.

The compound’s structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), with its InChI key (BFQONZCQHGIKIY-UHFFFAOYSA-N) providing a unique identifier for chemical databases. Key physical properties include a melting point of 63–65°C, a boiling point of 183.4±35.0°C, and a density of 1.592±0.06 g/cm³.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BrFN | |

| Molecular Weight | 190.01 g/mol | |

| Melting Point | 63–65°C | |

| Boiling Point | 183.4±35.0°C (Predicted) | |

| Density | 1.592±0.06 g/cm³ |

Historical Context and Development

The synthesis of halogenated pyridines gained momentum in the late 20th century, driven by their utility in pharmaceuticals and agrochemicals. 2-Bromo-5-fluoro-6-methylpyridine emerged as a key intermediate following advancements in regioselective halogenation techniques. Early methods relied on Blaz-Schiemann reactions and halogenation of aminopyridines, but these often suffered from low yields and side reactions.

A breakthrough came with the development of phosphine-mediated halogenation protocols, which enabled precise control over substitution patterns. For example, the use of heterocyclic phosphines allowed selective bromination at the 2-position of pyridine derivatives, bypassing the need for directing groups. These innovations facilitated the scalable production of 2-bromo-5-fluoro-6-methylpyridine, making it accessible for industrial applications.

Significance in Synthetic Organic Chemistry

This compound’s reactivity stems from its electron-deficient pyridine ring and the ortho-directing effects of its substituents. The bromine atom serves as a leaving group in cross-coupling reactions, while the fluorine atom enhances metabolic stability in drug candidates. Its methyl group introduces steric effects, influencing reaction pathways in metal-catalyzed transformations.

Key applications include:

Structural Characterization

2-Bromo-5-fluoro-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol [1] [2] [3]. The compound is also known by the International Union of Pure and Applied Chemistry name 6-bromo-3-fluoro-2-methylpyridine, reflecting the systematic numbering convention for pyridine derivatives [1] [4]. The Chemical Abstracts Service registry number for this compound is 374633-38-2 [1] [2] [3].

The molecular structure consists of a six-membered pyridine ring with three distinct substituents: a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 6-position [1] [3]. The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=N1)Br)F, which clearly delineates the connectivity pattern [5]. The International Chemical Identifier string is InChI=1S/C6H5BrFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3, providing a standardized description of the molecular structure [4] [5].

The compound exhibits a planar aromatic ring system characteristic of pyridine derivatives, with the electron-withdrawing halogen substituents significantly influencing the electronic distribution throughout the ring [3] [6]. The presence of both bromine and fluorine atoms on the pyridine ring creates a unique electronic environment that affects the reactivity and spectroscopic properties of the molecule [6] [7].

Physical Properties

Melting and Boiling Points

The melting point of 2-bromo-5-fluoro-6-methylpyridine has been consistently reported across multiple sources as 63-65°C [3] [8] [4] [7] [9]. This relatively low melting point is characteristic of small organic molecules with moderate intermolecular forces. The boiling point is reported as 183.4°C at 760 mmHg [3] [8] [4] [7] [9], indicating moderate volatility under standard atmospheric conditions.

The thermal properties reflect the molecular size and intermolecular interactions present in the solid and liquid phases [7]. The relatively narrow melting point range suggests good purity of the compound when properly synthesized and purified [3] [8].

Density and Appearance

The density of 2-bromo-5-fluoro-6-methylpyridine has been reported with slight variations depending on measurement conditions and purity. The most precise value is 1.592±0.06 g/cm³ [3], while an alternative measurement gives 1.6±0.1 g/cm³ [7]. These values are consistent with the presence of heavy halogen atoms, particularly bromine, which contributes significantly to the molecular mass.

The compound typically appears as an off-white to yellow solid [10], though some sources describe it as a brown solid [3]. The variation in appearance may be attributed to different degrees of purity, storage conditions, or the presence of trace impurities that can affect coloration.

Additional physical properties include a refractive index of 1.530 [7] and a flash point of 64.7°C [3] [8] [4] [9]. The vapor pressure at 25°C is reported as 1.1±0.3 mmHg [7], indicating moderate volatility at room temperature.

Solubility Profile

The solubility characteristics of 2-bromo-5-fluoro-6-methylpyridine are influenced by its polar pyridine ring and the presence of halogen substituents [11]. Similar halogenated pyridine derivatives demonstrate solubility in organic solvents while remaining insoluble in water [11]. The compound is expected to be miscible in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, but shows limited solubility in aqueous media [12].

The partition coefficient (LogP) values provide insight into the lipophilic nature of the compound, with reported values of 1.97 [7] and 2.29162 [6]. These values indicate moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some degree of polarity due to the nitrogen heteroatom and fluorine substituent.

Electronic Properties

pKa Values and Acid-Base Behavior

The acid-base behavior of 2-bromo-5-fluoro-6-methylpyridine is characterized by a predicted pKa value of -0.91±0.10 [3]. This strongly negative pKa value indicates that the compound is a very weak base, significantly weaker than unsubstituted pyridine. The electron-withdrawing effects of both the bromine and fluorine substituents substantially reduce the basicity of the nitrogen atom in the pyridine ring [3].

The low basicity can be attributed to the combined inductive effects of the halogen substituents, which withdraw electron density from the aromatic ring system and particularly from the nitrogen lone pair [13]. This electronic deactivation makes protonation of the nitrogen atom thermodynamically unfavorable under normal conditions.

Electron Distribution and Polarization

The electron distribution in 2-bromo-5-fluoro-6-methylpyridine is significantly influenced by the electronegativity differences and inductive effects of the substituents [6] [14]. The fluorine atom, being the most electronegative element, creates a strong dipole moment and localizes electron density [15] [14]. The bromine atom, while less electronegative than fluorine, still exerts a considerable electron-withdrawing effect due to its size and polarizability.

The topological polar surface area is calculated as 12.89 Ų [6] [7], reflecting the contribution of the nitrogen and fluorine atoms to the overall polarity of the molecule. The compound has one hydrogen bond acceptor (the nitrogen atom) and zero hydrogen bond donors [6], which influences its intermolecular interaction patterns and solubility characteristics.

The molecular polarization is further affected by the methyl group at the 6-position, which provides a slight electron-donating effect that partially counteracts the electron-withdrawing halogens [14]. This creates an asymmetric electron distribution that contributes to the compound's unique reactivity profile and spectroscopic signatures.

| Property | Value | Units | Reference |

|---|---|---|---|

| pKa | -0.91±0.10 | - | [3] |

| LogP | 1.97 | - | [7] |

| LogP (alternative) | 2.29162 | - | [6] |

| Topological Polar Surface Area | 12.89 | Ų | [6] [7] |

| Exact Mass | 188.958939 | g/mol | [7] |

| H-bond Acceptors | 1 | - | [6] |

| H-bond Donors | 0 | - | [6] |

| Rotatable Bonds | 0 | - | [6] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Profile

The nuclear magnetic resonance spectroscopy of 2-bromo-5-fluoro-6-methylpyridine provides detailed structural information through multiple nuclei [16] [17]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons and the methyl substituent [17]. The aromatic protons typically appear in the region between 7-9 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.

The methyl group attached to the pyridine ring exhibits a characteristic signal around 2.5 parts per million, with the exact chemical shift dependent on the electronic environment created by the adjacent nitrogen and the overall substitution pattern [18]. The coupling patterns and multiplicities provide additional structural confirmation and help distinguish between different isomeric forms.

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for this compound, as it contains a single fluorine atom [17]. The fluorine signal provides information about the electronic environment and can be used to confirm the substitution pattern and purity of the compound [19]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework, with distinct signals for the aromatic carbons and the methyl carbon [17] [18].

Mass Spectrometry Data

Mass spectrometry analysis of 2-bromo-5-fluoro-6-methylpyridine provides molecular weight confirmation and fragmentation patterns characteristic of halogenated pyridines [5] [17]. The molecular ion peak appears at mass-to-charge ratio 189.96622 for the monoisotopic mass, with additional peaks reflecting the natural isotope distribution of bromine [5].

The bromine isotope pattern is particularly distinctive, showing peaks separated by two mass units corresponding to the ⁷⁹Br and ⁸¹Br isotopes [5]. The fragmentation pattern typically involves loss of halogen atoms and methyl groups, providing structural information about the substitution pattern and molecular connectivity.

Predicted collision cross sections have been calculated for various adduct forms, including protonated molecules, sodium adducts, and deprotonated species [5]. These values are useful for ion mobility spectrometry applications and provide additional confirmation of molecular identity.

Infrared Spectroscopic Features

Infrared spectroscopy of 2-bromo-5-fluoro-6-methylpyridine reveals characteristic vibrational modes associated with the pyridine ring system and substituent groups [20] [21]. The aromatic carbon-hydrogen stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while the pyridine ring stretching modes are observed in the 1400-1600 cm⁻¹ range [21] [19].

The carbon-nitrogen stretching vibrations of the pyridine ring contribute to the fingerprint region of the spectrum, providing distinctive peaks that can be used for compound identification [20] [21]. The presence of the fluorine substituent may influence the intensity and position of certain vibrational modes due to its high electronegativity and mass effects.

Methyl group vibrations contribute characteristic peaks in both the stretching and bending regions of the spectrum [20]. The overall spectral pattern provides a unique fingerprint that can be used for quality control and structural confirmation purposes.

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum of 2-bromo-5-fluoro-6-methylpyridine is dominated by π-π* electronic transitions characteristic of aromatic pyridine systems [22] [23] [24]. The primary absorption bands are expected to occur in the 250-300 nanometer region, consistent with other substituted pyridine derivatives [23] [25].

The presence of halogen substituents influences the electronic transitions through both inductive and mesomeric effects [22] [24]. Electron-withdrawing groups such as bromine and fluorine typically cause shifts in the absorption maxima and may affect the intensity of the transitions [24] [26].

Studies on related halogenated pyridine compounds demonstrate that substitution patterns significantly affect the absorption characteristics [21] [24]. The compound is expected to show strong absorption in the ultraviolet region with minimal absorption in the visible range, contributing to its typical appearance as a light-colored solid [22] [23].

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | 63-65 | °C | [3] [8] [4] [7] [9] |

| Boiling Point | 183.4 | °C at 760 mmHg | [3] [8] [4] [7] [9] |

| Density | 1.592±0.06 | g/cm³ | [3] |

| Flash Point | 64.7 | °C | [3] [8] [4] [9] |

| Refractive Index | 1.530 | - | [7] |

| Vapor Pressure | 1.1±0.3 | mmHg at 25°C | [7] |

| Appearance | Off-white to yellow solid | - | [10] |

Classical Synthetic Routes

Classical synthetic approaches to 2-bromo-5-fluoro-6-methylpyridine have traditionally relied upon sequential halogenation strategies that exploit the inherent reactivity patterns of pyridine derivatives [6]. The fundamental challenge in accessing this compound lies in achieving regioselective installation of both bromine and fluorine substituents while maintaining the integrity of the methyl group at the 6-position.

One of the earliest documented approaches involves the preparation of hydroxyl-substituted pyridine precursors, followed by systematic halogen substitution reactions [7]. The method begins with 2-hydroxyl-5-nitro-6-picoline as the starting material, which undergoes bromination using phosphorus tribromide in acetonitrile at elevated temperatures ranging from 110 to 130 degrees Celsius [7]. This initial step produces 2-bromo-6-methyl-5-nitro pyridine with yields consistently exceeding 90 percent [7].

The subsequent reduction of the nitro group represents a critical transformation in the synthetic sequence [7]. Employing Raney nickel as the heterogeneous catalyst under hydrogen pressure conditions of 40 pounds per square inch at ambient temperature, the nitro functionality is effectively converted to the corresponding amine with yields approaching 90 percent [7]. This intermediate, 2-bromo-5-amino-6-picoline, serves as a key precursor for the final fluorination step.

The final fluorination step utilizes the Balz-Schiemann reaction methodology, whereby the amino group is converted to a diazonium intermediate and subsequently displaced with fluoride [7]. This transformation requires anhydrous hydrogen fluoride as the fluorine source and sodium nitrite as the diazotization reagent [7]. The reaction is conducted at temperatures ranging from negative 78 degrees Celsius to positive 70 degrees Celsius, yielding 2-bromo-5-fluoro-6-picoline with overall reaction efficiencies of 72 to 85 percent [7].

Alternative classical approaches have explored the use of direct halogenation methods applied to preformed pyridine ring systems [6]. These strategies typically employ electrophilic aromatic substitution reactions, although the electron-deficient nature of the pyridine ring presents significant challenges for achieving high regioselectivity [8]. The inherent electronic bias of pyridine systems favors substitution at the 3-position under electrophilic conditions, necessitating careful substrate design and reaction optimization to achieve the desired substitution patterns [9].

The development of improved classical routes has focused on minimizing the number of synthetic steps while maximizing overall efficiency [10]. Recent advances have demonstrated the possibility of reducing multi-step batch processes to streamlined continuous flow operations, resulting in significant improvements in both yield and cost-effectiveness [10]. These innovations have particular relevance for industrial-scale synthesis, where process efficiency directly impacts commercial viability.

Selective Halogenation Approaches

Bromination Techniques

Selective bromination of pyridine derivatives represents a fundamental challenge in heterocyclic chemistry, requiring careful consideration of both electronic and steric factors that govern regioselectivity [8]. The development of effective bromination strategies for accessing 2-bromo-5-fluoro-6-methylpyridine has focused on exploiting the unique reactivity patterns inherent to substituted pyridine systems.

Phosphorus-mediated bromination approaches have emerged as particularly effective methodologies for achieving regioselective bromine incorporation [11]. The use of phosphorus tribromide in combination with organic substrates generates reactive brominating species in situ, providing excellent control over reaction selectivity [11]. When applied to hydroxyl-substituted pyridine precursors, this methodology consistently delivers high yields of brominated products with minimal formation of undesired regioisomers [7].

The mechanism of phosphorus tribromide bromination involves initial coordination of the phosphorus center to the hydroxyl oxygen, followed by nucleophilic displacement with bromide [11]. This process generates hydrogen bromide as a byproduct, which can participate in subsequent halogenation reactions if not properly managed [11]. Careful temperature control and solvent selection are critical parameters for optimizing both yield and selectivity in these transformations [7].

Alternative bromination strategies have explored the use of elemental bromine in combination with various promoters and catalysts [11]. The direct bromination of pyridine derivatives using bromine gas or bromine solutions requires careful management of reaction conditions to prevent over-bromination and formation of polybrominated byproducts [6]. Lewis acid promotion has been shown to enhance both the rate and selectivity of these transformations, with particular success observed when using aluminum chloride or iron chloride as promoters [6].

N-Bromosuccinimide represents another valuable brominating reagent for pyridine systems, offering the advantage of controlled bromine delivery under mild reaction conditions [12]. This reagent has been particularly effective in the context of Zincke imine intermediates, where it provides excellent regioselectivity for 3-position bromination [12]. The use of N-bromosuccinimide in combination with trifluoroacetic acid has been demonstrated to enhance reaction efficiency and product yields [13].

Advanced bromination methodologies have incorporated electrochemical approaches, which offer significant advantages in terms of environmental sustainability and reaction control [14]. Electrochemical bromination using sodium bromide and hydrogen bromide as the halogen source eliminates the need for stoichiometric oxidizing agents while providing excellent control over reaction selectivity [14]. These methods have particular relevance for large-scale synthesis applications where waste minimization and cost reduction are primary concerns.

The optimization of bromination conditions has revealed several critical parameters that significantly influence reaction outcomes [15]. Temperature control emerges as the most critical factor, with optimal conditions typically ranging from 0 to 80 degrees Celsius depending on the specific brominating reagent employed [8]. Solvent selection plays an equally important role, with polar aprotic solvents such as acetonitrile and dichloromethane providing optimal results for most bromination reactions [16].

Fluorination Strategies

Fluorination of pyridine derivatives presents unique challenges due to the high electronegativity of fluorine and the electron-deficient nature of the pyridine ring system [17]. The development of effective fluorination strategies for synthesizing 2-bromo-5-fluoro-6-methylpyridine has required innovative approaches that address both the thermodynamic and kinetic barriers associated with carbon-fluorine bond formation.

The mechanism of Selectfluor-mediated fluorination involves initial nucleophilic attack by the pyridine ring on the electrophilic fluorine center, followed by deprotonation to restore aromaticity [18]. This process is facilitated by the electron-rich nature of substituted pyridine derivatives, which provide sufficient nucleophilicity to engage with the electrophilic fluorinating reagent [19]. Optimization studies have revealed that acetonitrile serves as the optimal solvent for these transformations, providing both solubility and chemical compatibility with the fluorinating reagent [18].

The Balz-Schiemann reaction represents a classical approach to pyridine fluorination that remains highly relevant for modern synthetic applications [7]. This methodology involves the conversion of amino-substituted pyridines to diazonium salts, followed by thermal decomposition in the presence of fluoride sources [17]. The use of anhydrous hydrogen fluoride as the fluoride source provides excellent yields of fluorinated products, although the handling requirements for this reagent present significant safety and logistical challenges [17].

Recent advances in Balz-Schiemann methodology have focused on developing safer and more environmentally benign fluoride sources [17]. Pyridine-hydrogen fluoride complexes have emerged as practical alternatives to anhydrous hydrogen fluoride, offering improved safety profiles while maintaining excellent reaction efficiency [17]. Triethylamine-hydrogen fluoride complexes provide similar advantages and have been successfully employed in both laboratory and industrial settings [17].

Nucleophilic fluorination approaches offer complementary reactivity patterns that can be particularly effective for accessing specific substitution patterns [20]. These methodologies typically employ fluoride salts such as potassium fluoride or cesium fluoride as nucleophilic fluorine sources [21]. The success of nucleophilic fluorination depends critically on the presence of appropriate leaving groups and the electronic nature of the pyridine substrate [20].

The development of hypervalent iodine-mediated fluorination has provided new opportunities for accessing fluorinated pyridine derivatives under mild conditions [17]. These methodologies employ iodosylbenzene or related hypervalent iodine compounds in combination with hydrogen fluoride sources to generate electrophilic fluorinating species in situ [17]. The advantages of this approach include mild reaction conditions, excellent functional group tolerance, and the ability to perform fluorination reactions in the presence of moisture [17].

Metal-catalyzed fluorination strategies have also shown promise for accessing fluorinated pyridine derivatives [22]. Silver fluoride has been demonstrated to promote direct fluorination of pyridine substrates under relatively mild conditions [22]. This methodology offers the advantage of avoiding the use of highly corrosive hydrogen fluoride while maintaining excellent regioselectivity for specific substitution patterns [22].

Zincke Imine Intermediates in Pyridine Halogenation

The utilization of Zincke imine intermediates represents a revolutionary approach to pyridine halogenation that has fundamentally transformed synthetic strategies for accessing complex halogenated pyridine derivatives [12] [13]. This methodology exploits the temporary conversion of pyridine rings into reactive linear imines, which exhibit dramatically different reactivity patterns compared to their aromatic precursors.

The Zincke reaction involves the ring-opening of pyridine derivatives through nucleophilic attack by secondary amines, typically dibenzylamine, in the presence of electrophilic activating agents [12]. This transformation generates linear imine intermediates that retain the carbon framework of the original pyridine while exhibiting fundamentally altered electronic properties [13]. The resulting Zincke imines display enhanced nucleophilicity at specific carbon centers, enabling regioselective halogenation reactions that would be challenging or impossible to achieve with the intact pyridine ring [23].

The mechanism of Zincke imine halogenation has been extensively studied through both experimental and computational approaches [24]. Quantum chemical calculations at the B3LYP-D3(BJ)/def2-TZVP//ωB97X-D/6-31+G(d,p) level of theory have revealed that the regioselectivity of halogenation depends critically on the nature of the halogen electrophile employed [24]. For chlorination and bromination reactions, the selectivity-determining step involves irreversible carbon-halogen bond formation, while iodination proceeds through a reversible mechanism where deprotonation becomes the selectivity-determining step [24].

The practical implementation of Zincke imine halogenation begins with the conversion of pyridine substrates to the corresponding N-triflate salts using triflic anhydride [12]. This activation step enhances the electrophilicity of the pyridine ring and facilitates subsequent nucleophilic ring-opening with dibenzylamine [13]. The ring-opening reaction typically proceeds at ambient temperature in dichloromethane, generating the Zincke imine intermediates in high yields [12].

Halogenation of Zincke imine intermediates can be achieved using a variety of N-halosuccinimide reagents [12]. N-Iodosuccinimide provides excellent regioselectivity for 3-position iodination, delivering products in greater than 90 percent yield within minutes at room temperature [12]. N-Bromosuccinimide requires slightly modified conditions, typically involving the addition of trifluoroacetic acid to achieve optimal selectivity and yield [13]. N-Chlorosuccinimide can be employed in combination with hydrochloric acid to access chlorinated products with comparable efficiency [13].

The ring-closing step involves treatment of the halogenated Zincke imine with ammonium acetate and ethanol at elevated temperatures, typically 60 degrees Celsius [12]. This transformation regenerates the aromatic pyridine ring while preserving the newly installed halogen substituent [13]. The overall process provides access to 3-halogenated pyridines with excellent regioselectivity and functional group tolerance [23].

One-pot protocols have been developed that combine all three steps of the Zincke imine halogenation sequence [12]. These streamlined procedures eliminate the need for intermediate isolation and purification, significantly improving the practical utility of the methodology [13]. The one-pot approach has been successfully applied to a wide range of pyridine substrates, including those bearing sensitive functional groups that might be incompatible with traditional halogenation methods [23].

The scope of Zincke imine halogenation extends beyond simple pyridine derivatives to include quinolines, isoquinolines, and other azine systems [12]. This broad applicability has made the methodology particularly valuable for late-stage functionalization of complex pharmaceutical and agrochemical targets [13]. The mild reaction conditions and excellent functional group tolerance enable halogenation of substrates that would be challenging to access using alternative methodologies [23].

Mechanistic studies have revealed that the high regioselectivity observed in Zincke imine halogenation arises from the unique electronic structure of the linear imine intermediates [24]. The extended conjugation present in these systems creates distinct reactivity patterns that strongly favor halogenation at the 3-position of the eventual pyridine product [23]. This selectivity is maintained across a wide range of substrates and reaction conditions, making the methodology highly predictable and reliable [12].

Regioselective Functionalization Methods

The development of regioselective functionalization methods for pyridine derivatives has been driven by the need to access specific substitution patterns with high precision and efficiency [25]. The inherent electronic properties of pyridine rings, characterized by electron deficiency at the 2, 4, and 6 positions and relative electron richness at the 3 and 5 positions, create both opportunities and challenges for achieving selective functionalization [8].

Directing group strategies have emerged as powerful tools for controlling regioselectivity in pyridine functionalization reactions [25]. These approaches exploit the coordinating ability of specific functional groups to direct metalation or other reactive intermediates to desired positions on the pyridine ring [22]. Carbonyl groups, halides, and other electron-withdrawing substituents can serve as effective directing groups, enabling metalation-halogenation sequences that provide access to specific regioisomers [22].

The use of organolithium and organomagnesium reagents in combination with directing groups has proven particularly effective for achieving regioselective halogenation [26]. Lithiation of 2- and 3-substituted pyridines can be achieved with high regioselectivity using strong bases such as lithium diisopropylamide or lithium tetramethylpiperidide [27]. The resulting organometallic intermediates can be trapped with electrophilic halogenating agents to deliver halogenated products with excellent control over substitution patterns [22].

Computational studies have provided valuable insights into the factors that govern regioselectivity in pyridine functionalization reactions [22]. Density functional theory calculations have revealed that steric interactions, electronic effects, and chelation phenomena all contribute to the observed selectivity patterns [28]. These theoretical investigations have enabled the rational design of new methodologies with improved selectivity and broader substrate scope [25].

Temporary pyridine activation strategies represent an alternative approach to achieving regioselective functionalization [25]. These methods involve the reversible conversion of pyridine substrates into more reactive intermediates that exhibit altered reactivity patterns [29]. Dearomatization-rearomatization sequences, exemplified by the formation of oxazino-pyridine intermediates, enable functionalization at positions that would be difficult to access using direct methods [19].

The Studer group has developed a particularly elegant dearomatization approach that employs acetylene dicarboxylate reagents to temporarily disrupt the aromatic character of pyridine rings [25]. The resulting dearomatized intermediates can undergo regioselective functionalization reactions before being converted back to aromatic pyridines through elimination reactions [30]. This methodology has been successfully applied to achieve meta-selective functionalization of pyridine derivatives with excellent regioselectivity [25].

Electronic tuning strategies offer another avenue for controlling regioselectivity in pyridine functionalization [31]. The introduction of electron-withdrawing or electron-donating substituents can significantly alter the reactivity profile of pyridine rings, enabling selective functionalization at specific positions [32]. Lewis acid activation, exemplified by the use of boron trifluoride etherate, can enhance the electrophilicity of pyridine substrates and facilitate nucleophilic addition reactions at the 4-position [31].

The development of transition metal-catalyzed functionalization methods has provided new opportunities for achieving regioselective pyridine derivatization [25]. Palladium, rhodium, and other transition metal catalysts can promote C-H activation reactions at specific positions on pyridine rings, enabling the introduction of various functional groups with high selectivity [30]. These methodologies benefit from mild reaction conditions and excellent functional group tolerance [25].

Site-selective switching protocols have been developed that enable access to different regioisomers from the same starting material by varying reaction conditions [8]. These approaches exploit the kinetic versus thermodynamic control of functionalization reactions to achieve complementary selectivity patterns [33]. The ability to access multiple regioisomers from a common precursor significantly enhances the synthetic utility of pyridine functionalization methodologies [22].

Heterocyclic Phosphine-Mediated Halogenation

Heterocyclic phosphine-mediated halogenation represents a groundbreaking advancement in pyridine functionalization chemistry, offering unprecedented control over regioselectivity while operating under mild reaction conditions [8] [33]. This methodology exploits the unique reactivity of designed phosphine reagents that selectively install at the 4-position of pyridine rings as phosphonium salts before being displaced by halide nucleophiles [22].

The conceptual foundation of this approach rests on the rational design of heterocyclic phosphines that exhibit enhanced electrophilicity compared to traditional phosphine reagents [28]. Three distinct phosphine structures have been developed to accommodate different pyridine substitution patterns: monoheterocyclic phosphine I for pyridines with 3- or 5-substituents, biheterocyclic phosphine II for 2-substituted pyridines, and triphenylphosphine for 3,5-disubstituted systems [8]. This modular approach enables the selection of optimal phosphine reagents based on the specific substitution pattern of the pyridine substrate [22].

The mechanism of heterocyclic phosphine-mediated halogenation proceeds through a two-step sequence involving phosphonium salt formation followed by nucleophilic displacement [22]. Initial reaction of the pyridine substrate with the appropriate phosphine reagent generates a phosphonium salt intermediate that exhibits enhanced electrophilicity at the 4-position [8]. Computational studies have revealed that this step occurs through direct nucleophilic attack of the phosphine on the electron-deficient pyridine ring, with the reaction thermodynamics strongly favoring phosphonium salt formation [28].

The second step involves displacement of the phosphine group by halide nucleophiles through an SN2Ar mechanism [22]. Lithium chloride has emerged as the optimal chlorinating agent for most substrates, providing excellent yields while avoiding the use of strongly acidic conditions [8]. For bromination and iodination reactions, the addition of trifluoromethanesulfonic acid is required to generate sufficiently reactive pyridinium intermediates [8]. The combination of lithium bromide with trifluoromethanesulfonic acid enables efficient bromination, while lithium iodide under similar conditions provides access to iodinated products [22].

Computational mechanistic studies have provided detailed insights into the factors that control both reactivity and selectivity in phosphine-mediated halogenation [28]. Density functional theory calculations reveal that phosphine elimination represents the rate-determining step in most cases, with the barrier to elimination being influenced by both electronic and steric factors [22]. Steric interactions during carbon-phosphorus bond cleavage account for the observed differences in reactivity between 2- and 3-substituted pyridines [28].

The substrate scope of heterocyclic phosphine-mediated halogenation is remarkably broad, encompassing unactivated pyridines that would be challenging to halogenate using alternative methodologies [8]. Pyridines bearing electron-withdrawing groups such as cyano, ester, and halide substituents undergo smooth halogenation with excellent yields [22]. Electron-donating groups are also well tolerated, although slightly modified conditions may be required to achieve optimal results [8].

The methodology demonstrates exceptional functional group tolerance, enabling halogenation of substrates containing acid-sensitive protecting groups, esters, ethers, and other potentially labile functionalities [8]. Tert-Butyloxycarbonyl-protected amines remain intact under the halogenation conditions when lithium chloride is employed as the halide source, although hydrochloric acid-mediated conditions result in protecting group removal [22]. This selectivity enables the preservation of complex molecular architectures during late-stage halogenation reactions [8].

Late-stage halogenation capabilities represent one of the most significant advantages of the phosphine-mediated approach [8]. The methodology has been successfully applied to complex pharmaceutical targets including derivatives of bisacodyl, vismodegib, etoricoxib, loratadine, and abiraterone acetate [22]. In each case, halogenation proceeds with excellent regioselectivity for the 4-position, providing access to halogenated analogs that would be difficult to obtain through alternative synthetic routes [8].

Optimization Parameters for Enhanced Yield

The optimization of reaction parameters represents a critical aspect of developing efficient synthetic methodologies for 2-bromo-5-fluoro-6-methylpyridine and related halogenated pyridine derivatives [15]. Systematic investigation of key variables enables the identification of conditions that maximize product yield while minimizing the formation of undesired byproducts and side reactions [34].

Temperature control emerges as the most critical parameter across all halogenation methodologies [15]. For electrophilic halogenation reactions, optimal temperatures typically range from 0 to 80 degrees Celsius, with the specific optimum depending on the nature of the halogenating reagent and the electronic properties of the pyridine substrate [8]. Lower temperatures favor increased selectivity but may result in reduced reaction rates, while elevated temperatures can lead to increased side reactions and decreased regioselectivity [35].

The influence of temperature on halogenation thermodynamics has been quantitatively evaluated through computational studies [15]. Gibbs free energy calculations reveal that fluorination reactions are consistently more thermodynamically favorable than chlorination or bromination across the entire temperature range from 200 to 500 Kelvin [15]. These thermodynamic preferences must be balanced against kinetic considerations to identify practical reaction conditions [35].

Solvent selection plays an equally critical role in determining reaction outcomes [16]. Polar aprotic solvents such as acetonitrile, dichloromethane, and dimethylformamide have proven most effective for halogenation reactions [8]. The choice of solvent can dramatically influence regioselectivity, with dimethylformamide showing particular effectiveness for promoting substitution at the 6-position of dichloropyridine derivatives [16]. In contrast, tetrahydrofuran and dichloromethane favor 2-position substitution in similar substrates [16].

Reagent stoichiometry represents another critical optimization parameter [8]. Electrophilic halogenation reactions typically require 1.5 to 4.0 equivalents of the halogenating reagent to achieve optimal yields [22]. The use of excess halogenating agents helps to drive reactions to completion while compensating for competing side reactions [15]. However, excessive reagent loading can lead to overhalogenation and formation of polyhalogenated byproducts [16].

The timing of reagent addition has been identified as a crucial factor for achieving optimal results [18]. Slow addition of halogenating reagents helps to maintain consistent reaction stoichiometry and prevents localized high concentrations that can promote side reactions [8]. For Selectfluor-mediated fluorination reactions, dropwise addition of the fluorinating reagent to a solution of the pyridine substrate in acetonitrile at 0 degrees Celsius provides optimal results [18].

Catalyst loading optimization has been extensively studied for metal-catalyzed halogenation reactions [22]. Transition metal catalysts typically operate effectively at loadings between 0.1 and 10 mole percent, with the optimal loading depending on the specific catalyst system and reaction conditions [25]. Higher catalyst loadings can improve reaction rates but may also increase costs and complicate product purification [31].

Reaction time optimization involves balancing the need for complete conversion against the potential for product degradation or side reactions [8]. Most halogenation reactions reach completion within 5 minutes to 72 hours, depending on the specific methodology employed [22]. Real-time monitoring techniques such as gas chromatography or nuclear magnetic resonance spectroscopy enable the identification of optimal reaction times for specific substrate-reagent combinations [18].

The influence of reaction atmosphere has been evaluated for various halogenation methodologies [15]. Inert atmospheres using nitrogen or argon are typically required for reactions involving moisture-sensitive reagents or catalysts [22]. However, some methodologies benefit from the presence of controlled amounts of oxygen or moisture, necessitating careful optimization of atmospheric conditions [14].

Concentration effects have been systematically investigated across multiple halogenation methodologies [31]. Optimal concentrations typically range from 0.1 to 2.0 molar, with higher concentrations favoring improved reaction rates but potentially leading to decreased selectivity due to concentration-dependent side reactions [8]. Dilute conditions often provide improved selectivity but require longer reaction times and larger solvent volumes [22].

pH control has been identified as a critical parameter for reactions involving acidic or basic conditions [16]. The use of buffering agents or controlled addition of acids or bases can significantly improve both yield and selectivity [14]. For Balz-Schiemann fluorination reactions, careful control of pH during the diazotization step is essential for achieving optimal yields [7].

Scale-up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of 2-bromo-5-fluoro-6-methylpyridine requires careful consideration of multiple factors including process safety, economic viability, environmental impact, and regulatory compliance [36]. The development of commercially viable synthetic routes necessitates optimization of reaction conditions, purification protocols, and waste management strategies to ensure sustainable and cost-effective production [10].

Process safety represents the primary concern in industrial halogenation chemistry [36]. The use of elemental halogens, hydrogen fluoride, and other reactive reagents requires specialized equipment and extensive safety protocols [17]. Continuous flow processing has emerged as a preferred approach for managing hazardous reagents, enabling better control of reaction parameters while minimizing inventory of dangerous materials [37]. Flow reactors provide enhanced heat and mass transfer characteristics, enabling more precise temperature control and reducing the risk of thermal runaway reactions [34].

Economic considerations play a decisive role in determining the commercial viability of synthetic routes [4]. The global pyridine derivatives market, valued at 795.8 million USD in 2024 and projected to reach 1.87 billion USD by 2037, demonstrates the significant commercial potential for efficient synthetic methodologies [3]. Cost analysis must account for raw material expenses, energy consumption, waste disposal costs, and capital equipment requirements [10].

The development of continuous flow processes has demonstrated significant potential for reducing production costs while improving overall efficiency [10]. Virginia Commonwealth University researchers have successfully demonstrated the conversion of a five-step batch process to a single continuous step using flow reactors, achieving a projected cost reduction of 75 percent while increasing yields from 58 to 92 percent [10]. These improvements arise from enhanced mixing efficiency, improved heat transfer, and reduced reaction times achievable in flow reactor systems [34].

Environmental considerations increasingly influence the selection of industrial synthetic routes [36]. The implementation of green chemistry principles requires minimizing the use of hazardous solvents and reagents while maximizing atom economy and reducing waste generation [17]. Electrochemical halogenation methods offer particular advantages in this regard, eliminating the need for stoichiometric oxidizing agents while operating under mild conditions [14].

Regulatory compliance represents a critical factor in industrial synthesis planning [4]. Pyridine derivatives are subject to stringent environmental regulations due to their potential toxicity and environmental impact [3]. Manufacturing facilities must implement comprehensive monitoring and control systems to ensure compliance with emissions standards and workplace safety requirements [36]. The development of analytical methods for monitoring product quality and impurity levels is essential for maintaining regulatory compliance [38].

Raw material availability and supply chain considerations significantly influence industrial synthesis strategies [36]. The global production capacity for pyridine and pyridine derivatives is estimated at approximately 27,216 metric tons annually, with the United States contributing significantly to global production [38]. Supply chain resilience requires diversification of raw material sources and development of alternative synthetic routes to mitigate risks associated with supply disruptions [4].

Quality control and analytical method development represent critical components of industrial synthesis programs [38]. The implementation of robust analytical protocols ensures consistent product quality while enabling real-time process monitoring and optimization [10]. Advanced analytical techniques including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy are essential for monitoring product purity and identifying potential impurities [38].

Waste management and environmental remediation strategies must be integrated into industrial synthesis planning from the earliest stages [36]. The development of recycling protocols for solvents and reagents can significantly reduce both costs and environmental impact [14]. Catalytic processes that enable reagent recovery and reuse are particularly valuable for large-scale applications [22].

Energy efficiency optimization represents an increasingly important consideration in industrial synthesis [34]. The integration of process intensification techniques, including microreactor technology and advanced heat integration, can significantly reduce energy consumption while improving overall process efficiency [37]. High-temperature and high-pressure capabilities of modern flow reactor systems enable reaction conditions that would be challenging to achieve safely in batch operations [34].

Technology transfer from laboratory to industrial scale requires systematic evaluation of process scalability [10]. Critical parameters including mixing efficiency, heat transfer characteristics, and residence time distributions must be carefully evaluated to ensure successful scale-up [37]. Pilot-scale studies provide valuable data for optimizing industrial process conditions while identifying potential challenges before full-scale implementation [34].

The integration of automation and process control systems is essential for ensuring consistent operation of industrial halogenation processes [36]. Advanced process control algorithms can optimize reaction conditions in real-time while maintaining safety and quality standards [37]. The implementation of statistical process control methods enables early detection of process variations and prompt corrective action [10].

Market dynamics and competitive positioning influence the development of industrial synthesis strategies [4]. The rapid growth of the pyridine derivatives market, driven by applications in pharmaceuticals, agrochemicals, and specialty chemicals, creates opportunities for companies that can develop efficient and cost-effective production methods [3]. The development of proprietary synthetic routes can provide significant competitive advantages in terms of cost structure and product quality [36].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant